molecular formula C15H10ClFN2O B8502094 7-Chloro-3-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 60628-57-1

7-Chloro-3-fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B8502094
Key on ui cas rn: 60628-57-1
M. Wt: 288.70 g/mol
InChI Key: IEAZSLKYQNZPRN-UHFFFAOYSA-N
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Patent
US04232016

Procedure details

Hydrogen is passed into a solution of 3.33 g. of 2-(α-azido-α-fluoro-acetamido)-5-chlorobenzophenone in 100 ml. of ethyl acetate in the presence of 0.3 g. of 5% palladium-on-charcoal for 4 hours. After filtering off the catalyst, evaporation and working up in the customary manner, there is obtained 3-fluoro-5-phenyl-7-chloro-2,3-dihydro-1H-1,4-benzodiazepin-2-one, m.p. 235° (decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(α-azido-α-fluoro-acetamido)-5-chlorobenzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H][H].[N:3]([CH:6]([F:25])[C:7]([NH:9][C:10]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][C:11]=1[C:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=O)=[O:8])=[N+]=[N-]>[Pd].C(OCC)(=O)C>[F:25][CH:6]1[N:3]=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]2[CH:20]=[C:21]([Cl:24])[CH:22]=[CH:23][C:10]=2[NH:9][C:7]1=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
2-(α-azido-α-fluoro-acetamido)-5-chlorobenzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C(C(=O)NC1=C(C(=O)C2=CC=CC=C2)C=C(C=C1)Cl)F
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtering off
CUSTOM
Type
CUSTOM
Details
the catalyst, evaporation

Outcomes

Product
Name
Type
product
Smiles
FC1C(NC2=C(C(=N1)C1=CC=CC=C1)C=C(C=C2)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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